

A Technical Guide to the Chemical Properties of **cis-Octahydroisoindole**

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Compound of Interest

Compound Name: *cis-Octahydroisoindole*

Cat. No.: B142279

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For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Octahydroisoindole is a saturated bicyclic amine that has garnered significant interest in medicinal chemistry and drug discovery. Its rigid, conformationally constrained structure serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth overview of the core chemical properties of **cis-octahydroisoindole**, including its physicochemical characteristics, spectral data, synthesis, and reactivity. Furthermore, it explores its application as a key building block in the development of targeted therapeutics, specifically as a scaffold for Fibroblast Growth Factor Receptor (FGFR) inhibitors and Substance P (Neurokinin-1 Receptor) antagonists.

Physicochemical and Spectral Properties

cis-Octahydroisoindole is a colorless to pale yellow liquid at room temperature with a characteristic amine-like odor. Its fundamental properties are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of **cis-Octahydroisoindole**

Property	Value	Reference
Molecular Formula	C ₈ H ₁₅ N	[1]
Molecular Weight	125.21 g/mol	[2]
CAS Number	21850-12-4	[2]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	90 °C (at 14 Torr)	[2]
Density	1.081 g/cm ³	[2]
pKa	11.53 ± 0.20 (Predicted)	[2]
Solubility	Soluble in common organic solvents.	[3]

Table 2: Spectral Data of **cis-Octahydroisoindole**

Spectroscopic Technique	Key Features
¹ H NMR	Data not available in the searched literature.
¹³ C NMR	Data not available in the searched literature.
Mass Spectrometry (MS)	Molecular Ion (M ⁺): m/z 125.12
Infrared (IR) Spectroscopy	Data not available in the searched literature.

Synthesis and Reactivity

The synthesis of **cis-octahydroisoindole** is most commonly achieved through the catalytic hydrogenation of an isoindole or a suitable precursor such as phthalimide. The cis-configuration of the fused ring system is a key stereochemical feature that influences its reactivity.

Experimental Protocol: Synthesis of cis-Octahydroisoindole via Catalytic Hydrogenation of

Phthalimide

Objective: To synthesize **cis-octahydroisoindole** through a two-step reduction of phthalimide.

Materials:

- Phthalimide
- Palladium on Carbon (10% Pd/C)
- Trifluoroacetic Acid (TFA)
- Ethyl Acetate
- Hydrogen Gas (H₂)
- Sodium Hydroxide (NaOH) solution
- Standard laboratory glassware and hydrogenation apparatus

Procedure:

Step 1: Reduction of Phthalimide to Isoindolin-1-one^{[4][5]}

- In a suitable reaction vessel, dissolve phthalimide in ethyl acetate.
- Add a catalytic amount of 10% Palladium on Carbon.
- Add a catalytic amount of trifluoroacetic acid to promote the reaction.
- Pressurize the vessel with hydrogen gas to an appropriate pressure (e.g., 50 psi).
- Stir the reaction mixture at room temperature until the theoretical amount of hydrogen has been consumed, indicating the formation of isoindolin-1-one.
- Filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate under reduced pressure to obtain the crude isoindolin-1-one.

Step 2: Reduction of Isoindolin-1-one to **cis-Octahydroisoindole**

- The crude isoindolin-1-one is further reduced under more forcing hydrogenation conditions, typically at elevated temperature and pressure, using a suitable catalyst such as Rhodium on alumina or continued hydrogenation with Palladium on Carbon.
- Upon completion of the second reduction, the catalyst is removed by filtration.
- The reaction mixture is then worked up by extraction with an acidic aqueous solution to protonate the amine, followed by basification with a sodium hydroxide solution to liberate the free base.
- The product is then extracted into an organic solvent, dried, and purified by distillation under reduced pressure to yield pure **cis-octahydroisoindole**.

Chemical Reactivity

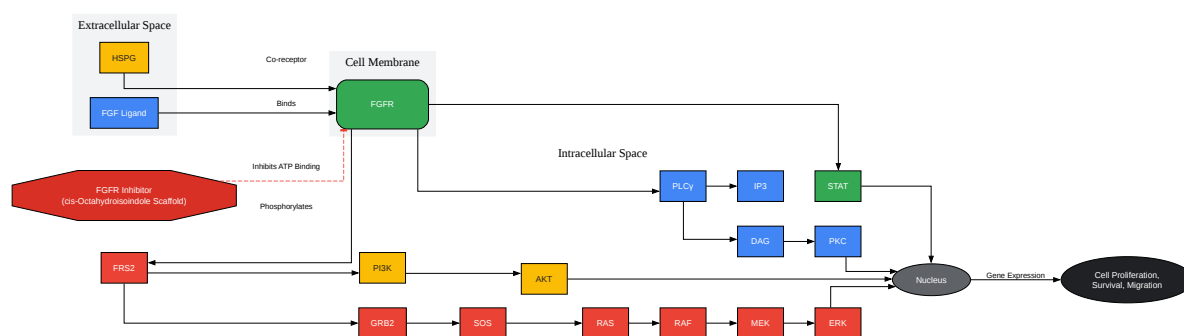
The lone pair of electrons on the nitrogen atom of **cis-octahydroisoindole** makes it a nucleophilic secondary amine, readily participating in reactions such as N-alkylation and N-acylation. The cis-fusion of the rings creates a concave and a convex face, leading to steric hindrance that can influence the stereochemical outcome of its reactions.^[6]

Role in Drug Development

The rigid bicyclic structure of **cis-octahydroisoindole** makes it an attractive scaffold in drug design, allowing for the precise spatial orientation of pharmacophoric groups.^{[7][8]}

As a Scaffold for FGFR Inhibitors

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.^[9] Dysregulation of FGFR signaling is implicated in various cancers. Small molecule inhibitors targeting the ATP-binding site of FGFRs have emerged as a promising therapeutic strategy.^{[10][11]} The **cis-octahydroisoindole** scaffold can be incorporated into these inhibitors to provide a rigid framework that orients key binding motifs towards the receptor's active site.



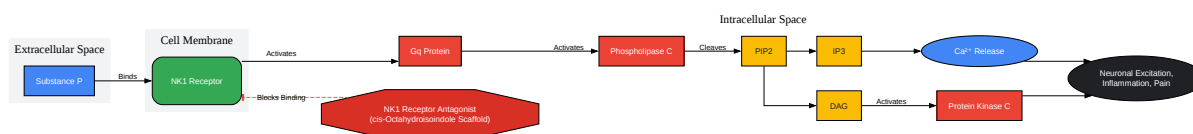
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FGFR Signaling Pathway and Inhibition

As a Scaffold for Substance P (NK1 Receptor) Antagonists

Substance P is a neuropeptide that mediates its effects through the Neurokinin-1 (NK1) receptor.[12] This signaling pathway is involved in pain transmission, inflammation, and mood regulation.[13] Antagonists of the NK1 receptor have therapeutic potential as analgesics, antiemetics, and antidepressants. The **cis-octahydroisoindole** scaffold has been utilized in the design of potent and selective NK1 receptor antagonists.[12] Its rigid structure allows for the

precise positioning of substituents that interact with key residues in the NK1 receptor binding pocket.



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